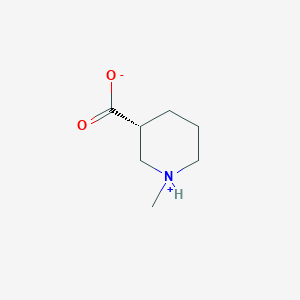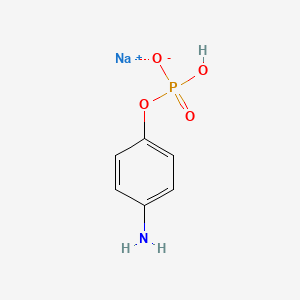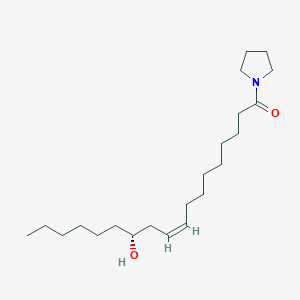
9-PAHSA-d4
Overview
Description
9-PAHSA-d4 is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 542.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-PAHSA-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-PAHSA-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cognitive Dysfunction in Diabetic Mice : 9-PAHSA was found to mildly prevent deficits in spatial working memory and reversed preference bias in a type 2 diabetes mouse model. This suggests its potential in addressing diabetic cognitive impairments (Wen, Guo, & Guo, 2020).
Cardiovascular Complications in Diabetes : Another study showed that 9-PAHSA ameliorated carotid vascular calcification and attenuated myocardial hypertrophy in diabetic mice, indicating its beneficial effects on diabetic cardiovascular diseases (Wang et al., 2021).
Stereochemistry in Lipid Metabolism : Research on the stereochemistry of PAHSAs, including 9-PAHSA, emphasized the importance of stereochemistry in their biological activity. This has implications for understanding lipid metabolism and the therapeutic potential of these compounds (Nelson et al., 2017).
Therapeutic Potential in Diabetes : Using an islet-on-a-chip microfluidic model, 9-PAHSA was studied for its regulatory effects on insulin and glucagon expression, potentially qualifying it as a compound with therapeutic properties for diabetes (Sokołowska et al., 2022).
Insulin Sensitization and Metabolism : A study highlighted the role of 9-PAHSA in modulating basal metabolism and improving insulin sensitivity in mice, which indicates its potential in managing insulin resistance and metabolic disorders (Benlebna et al., 2020).
Gut Immune Responses and Colitis : PAHSAs, including 9-PAHSA, were found to regulate gut innate and adaptive immune responses, thereby offering protection against colitis. This points to their potential role in inflammation-driven diseases (Lee et al., 2016).
properties
IUPAC Name |
9-(7,7,8,8-tetradeuteriohexadecanoyloxy)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i14D2,15D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-QZPARXMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-PAHSA-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B8049479.png)


![2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B8049496.png)
![methyl 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoate](/img/structure/B8049502.png)
![(4S)-4-[[(2S)-2-Acetamido-4-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8049531.png)
![7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B8049534.png)


![9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid](/img/structure/B8049561.png)
![[(2R)-3-hexadecanoyloxy-2-(10-pyren-2-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8049565.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B8049572.png)
![4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8049575.png)
![4-[[3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B8049584.png)